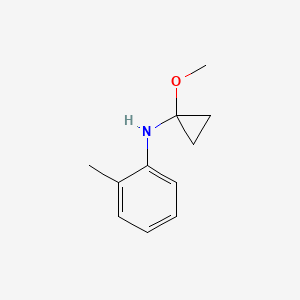

N-(1-Methoxycyclopropyl)-2-methylaniline

Description

Contextual Significance of N-Substituted Anilines in Advanced Synthetic Chemistry

N-substituted anilines are a critical class of organic compounds that serve as versatile intermediates and building blocks in a wide array of chemical syntheses. wisdomlib.org These derivatives of aniline (B41778), where one or both hydrogen atoms on the amino group are replaced by other functional groups, are fundamental to the production of pharmaceuticals, agrochemicals, and materials. For instance, they are key precursors in the synthesis of complex heterocyclic structures like benzimidazoles and triazoles, which are often found in biologically active molecules. tandfonline.com

The utility of N-substituted anilines stems from the electronic and steric properties conferred by the substituent on the nitrogen atom. This substituent can modulate the reactivity of the aniline ring and the nitrogen atom itself, enabling a diverse range of chemical transformations. Methods for synthesizing N-substituted anilines are varied and continue to be an active area of research, with modern approaches focusing on efficiency, selectivity, and the use of readily available starting materials. beilstein-journals.orgbohrium.com The development of catalyst systems, such as those involving palladium, has significantly expanded the scope of C-N cross-coupling reactions to produce these valuable compounds. beilstein-journals.orgresearchgate.net

Structural Peculiarities of N-(1-Methoxycyclopropyl)-2-methylaniline and its Implications for Chemical Research

The structure of N-(1-Methoxycyclopropyl)-2-methylaniline is distinguished by two key features: the ortho-methyl group on the aniline ring and the 1-methoxycyclopropyl substituent on the nitrogen atom. nih.gov The ortho-methyl group introduces steric hindrance around the nitrogen, which can influence the conformation of the molecule and the accessibility of the nitrogen's lone pair of electrons.

The cyclopropylamine (B47189) moiety itself is of significant interest in synthetic chemistry. acs.org The three-membered ring is strained, which can be a driving force for ring-opening reactions. acs.org The presence of an electron-donating nitrogen atom attached to the cyclopropane (B1198618) ring can facilitate and direct this opening, making cyclopropylamines valuable synthetic intermediates. acs.org In the case of N-(1-Methoxycyclopropyl)-2-methylaniline, the additional methoxy (B1213986) group on the same carbon as the nitrogen atom creates a unique electronic environment. This geminal (same carbon) substitution can influence the stability and reactivity of the cyclopropyl (B3062369) ring, potentially leading to novel reaction pathways under specific conditions.

The combination of these structural elements makes N-(1-Methoxycyclopropyl)-2-methylaniline a subject of interest for researchers exploring new synthetic methodologies, particularly those involving ring-rearrangement or fragmentation reactions.

Current Research Trajectories and Historical Context of N-(1-Methoxycyclopropyl)-2-methylaniline Studies

Research involving N-(1-Methoxycyclopropyl)-2-methylaniline is primarily situated within the broader context of developing new synthetic methods and building blocks. While specific, high-impact studies focusing solely on this compound are not widespread, its existence as a catalogued chemical entity (CAS Number 1448983-49-8) indicates its availability for research purposes. nih.gov

The historical context for studying such molecules lies in the continuous effort to expand the toolbox of organic synthesis. The synthesis of cyclopropylamines, in general, has been a significant research topic, with numerous methods published for their preparation. acs.org These methods often focus on aspects like stereochemical control and the introduction of various substituents to tune the reactivity of the cyclopropylamine core. acs.org

Current research trajectories that may involve compounds like N-(1-Methoxycyclopropyl)-2-methylaniline include its use as a precursor or intermediate in the synthesis of more complex target molecules. The unique substitution pattern could be exploited in cascade reactions or in the generation of reactive intermediates for subsequent transformations. As a commercially available, albeit specialized, building block, its primary role is likely as a starting material in exploratory synthetic chemistry campaigns.

Chemical Data

Below are interactive data tables detailing the properties of N-(1-Methoxycyclopropyl)-2-methylaniline and related compounds mentioned in this article.

Table 1: Properties of N-(1-Methoxycyclopropyl)-2-methylaniline

| Property | Value |

|---|---|

| IUPAC Name | N-(1-Methoxycyclopropyl)-2-methylaniline |

| Molecular Formula | C11H15NO |

| CAS Number | 1448983-49-8 nih.gov |

| Molecular Weight | 177.24 g/mol |

| Appearance | Not specified in available literature |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

|---|---|---|---|---|

| Cyclopropylamine | C3H7N | 57.09 | 765-30-0 nih.govnist.gov | Colorless liquid, Boiling Point: 49-50 °C georganics.sk |

| N-Methylaniline | C7H9N | 107.15 | 100-61-8 sigmaaldrich.com | Yellow to light brown liquid chemicalbook.com, Boiling Point: 196 °C sigmaaldrich.com |

| 2-Methoxy-N-methylaniline | C8H11NO | 137.18 | 10541-78-3 sigmaaldrich.com | Melting Point: 30-34 °C sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

645419-89-2 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(1-methoxycyclopropyl)-2-methylaniline |

InChI |

InChI=1S/C11H15NO/c1-9-5-3-4-6-10(9)12-11(13-2)7-8-11/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

COQVYGAGWZAUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2(CC2)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N 1 Methoxycyclopropyl 2 Methylaniline

Electrophilic Aromatic Substitution Patterns on the Methylaniline Moiety

The benzene (B151609) ring of the 2-methylaniline (o-toluidine) moiety is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino group and the methyl group. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. chemistrysteps.comwikipedia.orgbyjus.com The lone pair of electrons on the nitrogen atom of the amino group is significantly more activating than the methyl group due to its ability to donate electron density to the ring through resonance. byjus.com

The directing effects of the substituents on N-(1-Methoxycyclopropyl)-2-methylaniline are additive. The primary positions for electrophilic attack are those most activated by both groups. In this case, the amino group is at position 1 and the methyl group at position 2. The positions available for substitution are 3, 4, 5, and 6.

Position 4 (para to the amino group): This position is strongly activated by the powerful resonance effect of the nitrogen atom.

Position 6 (ortho to the amino group): This position is also activated by the amino group's resonance.

Position 3 (ortho to the methyl group and meta to the amino group): This position is activated by the inductive effect of the methyl group.

Position 5 (para to the methyl group and meta to the amino group): This position is activated by the inductive and hyperconjugation effects of the methyl group.

Considering the superior activating and directing strength of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. chemistrysteps.combyjus.com However, the N-(1-methoxycyclopropyl) group and the adjacent methyl group introduce significant steric hindrance around the ortho positions (positions 3 and 6). rsc.orgrsc.org This steric crowding is likely to disfavor attack at these positions, making the para position (position 4) the most probable site for electrophilic substitution.

Therefore, the expected major product of an electrophilic aromatic substitution reaction on N-(1-Methoxycyclopropyl)-2-methylaniline would be the 4-substituted derivative. A minor amount of the 6-substituted product might also be formed, depending on the size of the incoming electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-(1-Methoxycyclopropyl)-2-methylaniline

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Ortho to -CH₃, Meta to -NHR | Moderately Activated |

| 4 | Para to -NHR, Meta to -CH₃ | Strongly Activated, Sterically Accessible |

| 5 | Meta to -NHR, Para to -CH₃ | Activated |

| 6 | Ortho to -NHR, Ortho to -CH₃ | Strongly Activated, Sterically Hindered |

Nucleophilic Reactivity of the Amine Nitrogen in N-(1-Methoxycyclopropyl)-2-methylaniline

The nitrogen atom in N-(1-Methoxycyclopropyl)-2-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. fiveable.me The nucleophilicity of an amine is influenced by several factors, including electronic effects and steric hindrance. fiveable.memasterorganicchemistry.com

In general, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen. masterorganicchemistry.com However, the N-substituent in this case is a 1-methoxycyclopropyl group. The electronic influence of this group is complex. The carbon atom attached to the nitrogen is part of a strained three-membered ring, which can alter its electronegativity.

Steric hindrance plays a crucial role in the nucleophilicity of amines. rsc.orgmasterorganicchemistry.com The bulky 1-methoxycyclopropyl group, in combination with the ortho-methyl group on the aniline (B41778) ring, creates a sterically hindered environment around the nitrogen atom. This steric bulk can impede the approach of electrophiles, thereby reducing the nucleophilic reactivity of the amine. rsc.org The extent of this reduction in reactivity would depend on the size of the reacting electrophile. Reactions with small electrophiles might proceed, while reactions with bulkier electrophiles would be significantly slower or might not occur at all.

Reactivity Profile of the Cyclopropyl (B3062369) Moiety and its Strain Release Pathways

Cyclopropane (B1198618) rings are characterized by significant ring strain, estimated to be around 29 kcal/mol. harvard.eduwikipedia.org This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.orgchemistrysteps.com This inherent strain makes cyclopropanes susceptible to ring-opening reactions, which relieve this strain. wikipedia.orglibretexts.org

The reactivity of the cyclopropyl group in N-(1-Methoxycyclopropyl)-2-methylaniline is further influenced by the attached methoxy (B1213986) and amino groups. The 1-methoxycyclopropyl group can be considered a donor-acceptor cyclopropane, although the amino group is not a strong acceptor. The presence of the oxygen atom of the methoxy group can influence the mode of ring opening.

Potential strain release pathways for the cyclopropyl moiety include:

Acid-Catalyzed Ring Opening: In the presence of an acid, the methoxy group can be protonated, turning it into a good leaving group (methanol). nih.govlibretexts.orgyoutube.com Subsequent cleavage of a C-C bond in the cyclopropane ring can lead to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

Radical-Mediated Ring Opening: Ring opening of cyclopropylamines can also proceed through radical mechanisms. hyphadiscovery.comresearchgate.net This can be initiated by radical initiators or through single-electron transfer processes. The resulting radical intermediates can then undergo further reactions.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atom of the methoxy group, facilitating ring opening. rsc.orguni-regensburg.deacs.org This can lead to the formation of a 1,3-dipole intermediate, which can participate in cycloaddition reactions. rsc.orguni-regensburg.de

The specific pathway that is followed will depend on the reaction conditions (e.g., presence of acid, base, radical initiator, or Lewis acid) and the nature of other reactants.

Studies on Reaction Kinetics and Thermodynamics

Kinetics: The rates of reactions involving this molecule will be influenced by several factors:

Activation Energy: Reactions involving the disruption of the aromaticity of the aniline ring or the opening of the strained cyclopropane ring will have significant activation energies. youtube.comyoutube.com

Steric Hindrance: As discussed, steric hindrance around the amine nitrogen and the ortho positions of the aniline ring will likely slow down the rates of reactions at these sites. rsc.orgmasterorganicchemistry.com

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. youtube.com

Thermodynamics: The thermodynamic stability of reactants, intermediates, and products will determine the position of equilibrium for any reversible reaction.

Ring Strain Release: Reactions that involve the opening of the cyclopropane ring are generally thermodynamically favorable due to the release of ring strain. wikipedia.orgchemrxiv.org

Aromaticity: Reactions that disrupt the aromaticity of the benzene ring are generally thermodynamically unfavorable.

Table 2: General Kinetic and Thermodynamic Considerations

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Electrophilic Aromatic Substitution | Activation energy of arenium ion formation, Steric hindrance | Stability of substituted product, Preservation of aromaticity |

| Nucleophilic reaction at Amine | Steric hindrance around N, Nucleophilicity of amine | Strength of new bond formed |

| Cyclopropane Ring Opening | Activation energy for ring cleavage, Catalyst efficiency | Release of ring strain, Stability of ring-opened product |

Proposed Reaction Mechanisms and Identification of Intermediates

Based on the reactivity of the functional groups present, several reaction mechanisms can be proposed for N-(1-Methoxycyclopropyl)-2-methylaniline.

Experimental Elucidation of Reaction Pathways

To experimentally determine the reaction pathways, a series of investigations could be undertaken. These would involve reacting N-(1-Methoxycyclopropyl)-2-methylaniline with various reagents and analyzing the products formed.

Electrophilic Aromatic Substitution: Reacting the compound with electrophiles such as bromine in a non-polar solvent would likely yield the 4-bromo derivative. The structure of the product could be confirmed using spectroscopic methods like NMR and mass spectrometry.

Amine Reactivity: Attempted N-alkylation with a bulky alkyl halide would likely be slow due to steric hindrance, providing evidence for the reduced nucleophilicity of the amine.

Ring Opening: Treatment with a strong acid, such as HCl, could lead to the opening of the cyclopropane ring. The structure of the resulting product would provide insight into the regioselectivity of the ring opening and the stability of the intermediate carbocation. For example, the formation of a product resulting from the attack of a chloride ion at the more substituted carbon of the former cyclopropane ring would suggest an Sₙ1-like mechanism. libretexts.org

Role of Catalysis in Modulating Reaction Selectivity and Rate

Catalysis can play a significant role in controlling the reactivity of N-(1-Methoxycyclopropyl)-2-methylaniline.

Lewis Acid Catalysis: As mentioned, Lewis acids could be used to promote the ring opening of the cyclopropyl group. rsc.orguni-regensburg.deacs.org The choice of Lewis acid could potentially influence the selectivity of the reaction, for example, by favoring a particular ring-opening pathway or by controlling the stereochemistry of subsequent reactions.

Brønsted Acid Catalysis: Brønsted acids are expected to catalyze the ring opening of the methoxycyclopropane. nih.govresearchgate.net The concentration and strength of the acid could be varied to control the rate of this reaction.

Transition Metal Catalysis: Transition metal catalysts are widely used in reactions involving amines and aromatic compounds. For instance, a palladium catalyst could be used to perform cross-coupling reactions at the aromatic ring, potentially at the 4-position after suitable functionalization.

By carefully selecting the catalyst and reaction conditions, it should be possible to selectively target different parts of the N-(1-Methoxycyclopropyl)-2-methylaniline molecule and control the outcome of its reactions.

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific published research detailing the applications of N-(1-Methoxycyclopropyl)-2-methylaniline in the advanced organic synthesis contexts provided. The roles of this specific compound as a building block for heterocyclic systems, an intermediate in natural product synthesis, a precursor for advanced organic materials, a ligand or catalyst component in transition metal catalysis, or its use in the development of new synthetic methodologies are not documented in the retrieved sources.

General methodologies and the applications of broader classes of aniline or cyclopropyl-containing molecules are well-established in organic chemistry. For instance, aniline derivatives are frequently employed as precursors for N-heterocycles and as ligands in catalysis. rsc.orgnih.gov Similarly, cyclopropane motifs are valuable structural elements in medicinal chemistry and are incorporated into various building blocks for drug discovery. researchgate.net However, the specific applications for the compound N-(1-Methoxycyclopropyl)-2-methylaniline remain uncharacterised in the scientific literature found.

Consequently, the detailed sections and subsections requested cannot be populated with scientifically accurate and specific research findings, as no such data has been reported for this particular compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for N 1 Methoxycyclopropyl 2 Methylaniline and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of N-(1-Methoxycyclopropyl)-2-methylaniline. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For N-(1-Methoxycyclopropyl)-2-methylaniline, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the three main structural motifs: the 2-methylaniline (o-toluidine) ring, the cyclopropyl (B3062369) group, and the methoxy (B1213986) group.

¹H NMR: The aromatic region would show distinct signals for the four protons on the substituted benzene (B151609) ring. The methyl group attached to the ring and the methoxy group protons would appear as sharp singlets. The cyclopropyl protons would present as complex multiplets due to their diastereotopic nature and geminal/vicinal coupling. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The spectrum would display 11 distinct carbon signals, including those for the aromatic ring, the methyl and methoxy groups, and the carbons of the cyclopropyl ring. The chemical shifts would be indicative of their specific electronic environments.

Predicted ¹H and ¹³C NMR Data for N-(1-Methoxycyclopropyl)-2-methylaniline

This table presents predicted chemical shift (δ) ranges based on the analysis of similar structures and standard NMR principles. Actual experimental values may vary based on solvent and other conditions.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H | 6.6 - 7.2 | 110 - 148 | Complex splitting pattern expected for the 4 aromatic protons. |

| N-H | 3.5 - 4.5 (broad) | N/A | Chemical shift and line width are highly dependent on solvent and concentration. |

| Methoxy (-OCH₃) | ~3.3 | ~52 | Sharp singlet in ¹H NMR. |

| Ring Methyl (-CH₃) | ~2.2 | ~17 | Sharp singlet in ¹H NMR. |

| Cyclopropyl (-CH₂-) | 0.5 - 1.0 | ~15-25 (CH₂) | Protons are diastereotopic, leading to complex multiplets. |

| Cyclopropyl (Quaternary C) | N/A | ~60-70 | Quaternary carbon attached to N and OCH₃. |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, connecting the adjacent protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons (e.g., matching the aromatic C-H, methyl, methoxy, and cyclopropyl CH₂ signals). ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). It would provide key correlations to piece the molecular puzzle together, such as the correlation from the methoxy protons to the quaternary cyclopropyl carbon, and from the N-H proton to the adjacent aromatic and cyclopropyl carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, helping to confirm the substitution pattern and stereochemistry. For example, a NOESY correlation between the ring methyl protons and an adjacent aromatic proton would confirm the ortho substitution. ugm.ac.id

For complex reaction mixtures or for studying reaction mechanisms, isotopic labeling is a powerful strategy. sigmaaldrich.com While not commonly required for a molecule of this size for simple identification, it becomes invaluable in specific research contexts.

¹³C Labeling: Synthesizing N-(1-Methoxycyclopropyl)-2-methylaniline using a ¹³C-labeled precursor (e.g., ¹³C-labeled methanol (B129727) to label the methoxy group) would significantly enhance the corresponding signal in the ¹³C NMR spectrum. This is useful for tracking the fate of specific functional groups during a reaction. Uniform ¹³C labeling can be used for complete assignment in very complex systems. sigmaaldrich.com

¹⁵N Labeling: The use of a ¹⁵N-labeled aniline (B41778) precursor would allow for direct observation of the nitrogen atom by ¹⁵N NMR spectroscopy. This provides direct insight into the electronic environment of the nitrogen atom. Furthermore, ¹H-¹⁵N HSQC and HMBC experiments can be performed, which are powerful tools for confirming the connectivity around the nitrogen atom and studying phenomena like hydrogen bonding. nih.gov

Deuterium Labeling: Selective deuteration can simplify complex ¹H NMR spectra by replacing specific protons with deuterium, effectively removing their signals and couplings. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a primary tool for determining the molecular weight of N-(1-Methoxycyclopropyl)-2-methylaniline and identifying it and its reaction products in complex mixtures.

The nominal molecular weight of N-(1-Methoxycyclopropyl)-2-methylaniline (C₁₁H₁₅NO) is 177 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 177. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 178.

Tandem mass spectrometry (MS/MS) is used to establish the structure of an ion by fragmenting a selected precursor ion (e.g., the molecular ion or protonated molecule) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern provides a structural fingerprint. For [M+H]⁺ of N-(1-Methoxycyclopropyl)-2-methylaniline, fragmentation would likely proceed through several key pathways.

Plausible MS/MS Fragmentation Pathways for [C₁₁H₁₅NO+H]⁺

This table outlines predicted fragmentation based on the chemical structure and common fragmentation rules for similar compounds. nih.govnih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 178 | 146 | 32 (CH₃OH) | Loss of methanol, a common fragmentation for methoxy ethers. |

| 178 | 122 | 56 (C₃H₄O) | Cleavage of the N-C(cyclopropyl) bond with rearrangement. |

| 178 | 106 | 72 (C₄H₈O) | Loss of the entire methoxycyclopropyl group. Results in the 2-methylanilinium ion. |

| 146 | 131 | 15 (CH₃) | Loss of a methyl radical from the ion formed after methanol loss. |

| 122 | 91 | 31 (CH₃NH) | Loss of methylamine (B109427) from the rearranged intermediate. |

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula for the measured mass. For N-(1-Methoxycyclopropyl)-2-methylaniline, HRMS is critical for confirming its identity, especially when distinguishing it from potential isomers or isobaric compounds in a reaction mixture.

Calculated Exact Mass of [C₁₁H₁₅NO+H]⁺: 178.12264 Da

Application: If a reaction monitoring by LC-MS shows a peak with an m/z of approximately 178, subsequent analysis by LC-HRMS can confirm if its exact mass matches the calculated value for a protonated N-(1-Methoxycyclopropyl)-2-methylaniline. A measured mass of 178.1228, for example, would be within 0.9 ppm of the theoretical mass, providing high confidence in the assignment. This capability is a cornerstone of modern chemical analysis for product identification and purity assessment. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. biointerfaceresearch.com These techniques are complementary and are useful for both structural confirmation and for tracking the progress of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands.

The spectra of N-(1-Methoxycyclopropyl)-2-methylaniline would be characterized by absorption bands corresponding to its specific functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and help assign these vibrational modes. asianpubs.orgmaterialsciencejournal.orgmaterialsciencejournal.org

Characteristic Vibrational Frequencies for N-(1-Methoxycyclopropyl)-2-methylaniline

This table presents expected wavenumber ranges for key functional groups. FT-IR and Raman activities can differ significantly for certain vibrations. researchgate.netresearchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3350 - 3450 | A relatively sharp band for a secondary amine. Position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically multiple sharp, weaker bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | From methyl, methoxy, and cyclopropyl groups. |

| C=C Aromatic Ring Stretch | 1580 - 1620, 1450 - 1500 | Two or more characteristic bands for the benzene ring. |

| N-H Bend | 1500 - 1550 | In-plane bending vibration. |

| C-N Stretch (Aryl-N) | 1250 - 1350 | Strong band, coupled with other vibrations. materialsciencejournal.org |

| C-O Stretch (Methoxy) | 1000 - 1100 (asymmetric), ~1250 (symmetric) | Strong, characteristic ether bands. |

| Aromatic C-H Out-of-Plane Bend | 730 - 770 | Strong band indicative of 1,2-disubstitution on the benzene ring. |

These spectroscopic techniques collectively provide a powerful arsenal (B13267) for the detailed investigation of N-(1-Methoxycyclopropyl)-2-methylaniline, from its initial synthesis and purification to its subsequent reactivity and product formation.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating N-(1-Methoxycyclopropyl)-2-methylaniline from starting materials, by-products, and degradation products, allowing for its quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of aniline derivatives due to its high resolution, sensitivity, and the fact that derivatization is often not required for these compounds. ijpsr.comchromatographyonline.com For N-(1-Methoxycyclopropyl)-2-methylaniline, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach.

Typical Method Parameters: A standard RP-HPLC setup for a compound like N-(1-Methoxycyclopropyl)-2-methylaniline would likely involve a C18 column, which is effective for separating a wide range of organic molecules. nih.govnih.gov The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as formic or phosphoric acid, to ensure the protonation of the amine and improve peak shape. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components in a sample mixture. d-nb.info

Detection: UV detection is a common and robust method for aniline derivatives, as the aromatic ring provides strong chromophores. d-nb.info The selection of an appropriate wavelength, likely around 220 nm, would be critical for achieving high sensitivity. d-nb.info For more detailed analysis and identification of unknown impurities, a photodiode array (PDA) detector can be used to acquire UV spectra for each peak.

Research Findings for Related Compounds: Studies on related aniline compounds have demonstrated the successful use of HPLC for their separation and quantification. For instance, methods have been developed for the analysis of aniline and N-methylaniline in various matrices, achieving good separation and accuracy. nih.govnih.gov These established methods provide a strong foundation for the development of a specific and validated HPLC procedure for N-(1-Methoxycyclopropyl)-2-methylaniline. The validation of such a method would involve assessing its specificity, linearity, accuracy, precision, and robustness according to established guidelines. d-nb.info

Table 1: Representative HPLC Conditions for Aniline Derivatives

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov | Provides good retention and separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.comsielc.com | Acetonitrile is a common organic modifier; formic acid improves peak shape for amines. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min d-nb.info | A standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm d-nb.info | Anilines exhibit strong UV absorbance at this wavelength. |

| Column Temp. | 35 °C d-nb.info | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like N-(1-Methoxycyclopropyl)-2-methylaniline. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Sample Preparation and Injection: For GC-MS analysis, the sample is typically dissolved in a volatile organic solvent. An extraction step, such as liquid-liquid extraction with an acidic solution followed by back-extraction into an organic solvent after neutralization, may be necessary to isolate the analyte from a complex matrix. google.comresearchgate.net The prepared sample is then injected into the GC, where it is vaporized.

Chromatographic Separation: A capillary column, such as a DB-1MS or SE-54, is commonly used for the separation of aniline derivatives. google.comepa.gov The temperature of the GC oven is programmed to increase over time, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Following separation, the molecules are ionized, typically using electron ionization (EI), and the resulting charged fragments are separated by their mass-to-charge ratio in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. google.com

Research Findings for Related Compounds: GC-MS methods have been successfully developed for the detection and quantification of various methylaniline compounds in different samples. google.comresearchgate.net These methods demonstrate high accuracy and low detection limits. google.com The analysis of related compounds like N,2-dimethylaniline by GC-MS has also been reported, providing characteristic mass-to-charge ratios that aid in its identification. rsc.org

Table 2: Representative GC-MS Conditions for Aniline Derivatives

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | DB-1MS or SE-54 fused silica (B1680970) capillary column google.comepa.gov | Provides good resolution for a wide range of organic compounds. |

| Carrier Gas | Helium google.com | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 200-250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Temperature gradient (e.g., 60 °C to 200 °C) google.com | Separates compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV google.com | Standard ionization technique that produces reproducible fragmentation patterns. |

| Detection Mode | Full Scan (for identification) or SIM (for quantification) google.com | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity. |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for confirming the structure of N-(1-Methoxycyclopropyl)-2-methylaniline or its derivatives, should they be prepared in a crystalline form suitable for analysis.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. The outcome is a detailed molecular structure, including bond lengths, bond angles, and torsional angles.

As of the current literature survey, there are no publicly available reports on the X-ray crystallographic analysis of N-(1-Methoxycyclopropyl)-2-methylaniline or its direct derivatives. The synthesis and crystallographic analysis of related Schiff base derivatives have been reported, demonstrating the utility of this technique in unequivocally confirming molecular structures in the solid state. amazonaws.com Should a crystalline derivative of N-(1-Methoxycyclopropyl)-2-methylaniline be synthesized, X-ray crystallography would be the gold standard for its structural elucidation.

Theoretical and Computational Studies of N 1 Methoxycyclopropyl 2 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of N-(1-Methoxycyclopropyl)-2-methylaniline. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model the electronic structure of the molecule. These calculations can provide valuable information about the distribution of electrons, molecular orbitals, and electrostatic potential.

The electronic structure of N-(1-Methoxycyclopropyl)-2-methylaniline is influenced by the interplay of the electron-donating methoxy (B1213986) and methyl groups and the aromatic aniline (B41778) ring. The nitrogen atom's lone pair of electrons can conjugate with the π-system of the benzene (B151609) ring, affecting the electron density and reactivity of the entire molecule. researchgate.net

Reactivity descriptors, derived from the conceptual DFT framework, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can be calculated to predict the molecule's behavior in chemical reactions. mdpi.com The Fukui function and dual descriptors are also utilized to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These calculations help in understanding the regioselectivity and stereoselectivity of reactions involving N-(1-Methoxycyclopropyl)-2-methylaniline.

Table 1: Illustrative Calculated Electronic Properties of N-(1-Methoxycyclopropyl)-2-methylaniline

| Property | Calculated Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 4.9 | eV |

| Ionization Potential | 5.8 | eV |

| Electron Affinity | 0.9 | eV |

| Electronegativity | 3.35 | eV |

| Chemical Hardness | 2.45 | eV |

| Electrophilicity Index | 2.29 | eV |

Note: The data in this table is illustrative and based on typical values for similar aniline derivatives. Actual values would require specific calculations for N-(1-Methoxycyclopropyl)-2-methylaniline.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) has become a standard tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. For N-(1-Methoxycyclopropyl)-2-methylaniline, DFT calculations can be used to map out the potential energy surfaces (PES) of its reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation.

By locating the transition state structures and calculating their energies, activation barriers for different reaction pathways can be determined. mdpi.com This allows for a comparison of the feasibility of various mechanisms. For instance, in a reaction with an electrophile, DFT can help determine whether the substitution will occur at the ortho, meta, or para position of the aniline ring and can rationalize the observed regioselectivity.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the reactants and products as expected. mdpi.com Furthermore, DFT can be used to study the role of solvents in the reaction mechanism through the use of implicit or explicit solvent models.

Molecular Modeling and Conformation Analysis of the Compound

The three-dimensional structure and conformational flexibility of N-(1-Methoxycyclopropyl)-2-methylaniline are crucial for its chemical behavior and biological activity, if any. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to perform a detailed conformational analysis.

The presence of the methoxycyclopropyl and methyl groups introduces several rotatable bonds, leading to various possible conformations. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds to identify the low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. For N-(1-Methoxycyclopropyl)-2-methylaniline, DFT calculations are commonly used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

The calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. arabjchem.org A comparison of the calculated and experimental spectra can confirm the structure of the synthesized compound. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The predicted chemical shifts can be correlated with the experimental NMR data to assist in the structural elucidation of the molecule and its derivatives. mdpi.comepstem.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for N-(1-Methoxycyclopropyl)-2-methylaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3420 | 3425 | N-H stretching |

| ν(C-H) aromatic | 3050 | 3055 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 | 2985 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1605 | 1610 | Aromatic C=C stretching |

| δ(N-H) | 1510 | 1515 | N-H bending |

| ν(C-O) | 1240 | 1245 | C-O stretching |

Note: The data in this table is illustrative. Actual assignments would require specific calculations and experimental data for N-(1-Methoxycyclopropyl)-2-methylaniline.

Computational Design of Novel Derivatives and Reaction Pathways

Computational methods are increasingly used in the rational design of new molecules with desired properties. By starting with the core structure of N-(1-Methoxycyclopropyl)-2-methylaniline, new derivatives can be designed in silico by introducing various functional groups at different positions on the molecule.

The properties of these virtual derivatives, such as their electronic properties, reactivity, and even potential biological activity, can then be predicted using computational tools. mdpi.com This allows for the screening of a large number of potential candidates before committing to their synthesis, thus saving time and resources. For example, derivatives with enhanced reactivity towards a specific reaction or with tailored electronic properties could be designed.

Furthermore, computational chemistry can be employed to explore and propose novel reaction pathways for the synthesis of N-(1-Methoxycyclopropyl)-2-methylaniline and its derivatives. By calculating the thermodynamics and kinetics of different synthetic routes, the most efficient and viable pathways can be identified.

Structure Reactivity and Structure Property Relationship Studies of N 1 Methoxycyclopropyl 2 Methylaniline Analogues

Systematic Variation of Aromatic Substituents and their Impact on Reactivity

The nature and position of substituents on the aniline (B41778) ring play a pivotal role in modulating the reactivity of N-(1-Methoxycyclopropyl)-2-methylaniline analogues. These substituents exert their influence through a combination of electronic and steric effects, which can alter the electron density of the aromatic ring and the nitrogen atom, thereby affecting the molecule's susceptibility to various reactions.

Research into the oxidative properties of N-cyclopropylaniline (CPA) analogues has provided valuable insights into the impact of aromatic substituents. In photolysis experiments, a clear trend in reactivity was observed, with electron-donating groups enhancing the rate of reaction and electron-withdrawing groups diminishing it. For instance, the reactivity order was found to be 2-MeO-CPA > CPA > 3-Cl-CPA. acs.org This trend is consistent with the electronic nature of the substituents. The methoxy (B1213986) group (-OCH3) at the ortho position is electron-donating, increasing the electron density on the aromatic ring and making the compound more susceptible to oxidation. Conversely, the chlorine atom (-Cl) at the meta position is electron-withdrawing, which deactivates the ring towards oxidation.

The following interactive table summarizes the observed reactivity trends for some N-cyclopropylaniline analogues with different aromatic substituents.

| Compound | Aromatic Substituent | Observed Reactivity Trend in Photolysis | Reference |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | 2-Methoxy | Highest | acs.org |

| N-Cyclopropylaniline (CPA) | None | Intermediate | acs.org |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 3-Chloro | Lowest | acs.org |

Modification of the N-Alkyl and Cyclopropyl (B3062369) Moieties

Alterations to the N-alkyl and cyclopropyl groups of N-(1-Methoxycyclopropyl)-2-methylaniline analogues introduce further dimensions of steric and electronic control over their reactivity.

Modification of the cyclopropyl ring itself, however, can have a more pronounced impact on reactivity. The introduction of a substituent on the cyclopropyl ring can alter its strain energy and electronic properties, thereby influencing the ease of ring-opening reactions, which are a characteristic feature of N-cyclopropylanilines. acs.org For example, the reaction of 4-chloro-N-(2-phenylcyclopropyl)-N-methylaniline with nitrous acid leads to the formation of cinnamaldehyde (B126680) (55%), 3-phenyl-5-hydroxyisoxazoline (26%), and 5-(N-(4-chlorophenyl)methylamino)-3-phenylisoxazoline (8%) as byproducts resulting from the fragmentation of the 2-phenylcyclopropyl group. nih.gov The presence of the phenyl group on the cyclopropane (B1198618) ring evidently directs the fragmentation pathway of the ring-opened intermediate.

The table below illustrates the effect of modifying the N-alkyl group on the nitrosation reaction of N-cyclopropylanilines.

| N-Alkyl Group | Effect on Nitrosation Reactivity | Reference |

| Methyl (Me) | No significant effect | nih.gov |

| Ethyl (Et) | No significant effect | nih.gov |

| Isopropyl (iPr) | No significant effect | nih.gov |

| Benzyl (B1604629) (Bn) | No significant effect | nih.gov |

Comparative Analysis of Electronic and Steric Effects on Chemical Transformations

The chemical transformations of N-(1-Methoxycyclopropyl)-2-methylaniline analogues are governed by a delicate balance of electronic and steric effects. The analysis of these effects is often approached through linear free-energy relationships, such as the Hammett equation, which provides a quantitative framework for understanding the influence of substituents on the rates and equilibria of reactions of aromatic compounds.

Electronic Effects: The electronic influence of aromatic substituents is a primary determinant of reactivity. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the nitrogen atom, which generally accelerates reactions involving electrophilic attack on the ring or oxidation at the nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, retarding these types of reactions. The observed reactivity trend in the photolysis of N-cyclopropylaniline analogues (2-MeO-CPA > CPA > 3-Cl-CPA) is a direct manifestation of these electronic effects. acs.org The Hammett substituent constants (σ) can be used to correlate the reactivity of a series of substituted compounds, with a negative reaction constant (ρ) indicating that the reaction is favored by electron-donating groups.

Steric Effects: Steric hindrance can also play a significant role, particularly when bulky substituents are present on the aromatic ring, the N-alkyl group, or the cyclopropyl moiety. While the nitrosation of N-cyclopropyl-N-alkylanilines showed little dependence on the size of the N-alkyl group nih.gov, in other reactions, steric bulk around the nitrogen atom can impede the approach of reagents. The ortho-methyl group in the parent compound, N-(1-Methoxycyclopropyl)-2-methylaniline, is expected to exert a steric influence on reactions at the nitrogen center and on the conformation of the molecule.

The reactivity of N-cyclopropylanilines is often characterized by the irreversible opening of the strained cyclopropyl ring upon single-electron transfer (SET) to form a radical cation. acs.org This ring-opening is a key step that drives many of the reactions of these compounds. The stability of the resulting radical cation and the subsequent reaction pathways are influenced by both the electronic nature of the aromatic substituents and any substituents on the cyclopropyl ring itself. For instance, a phenyl group on the cyclopropyl ring can stabilize the radical intermediate, affecting the product distribution as seen in the nitrosation of 4-chloro-N-(2-phenylcyclopropyl)-N-methylaniline. nih.gov

Future Perspectives and Emerging Research Avenues for N 1 Methoxycyclopropyl 2 Methylaniline

Integration with Automated Synthesis and Robotics in Chemical Research

The advent of automated synthesis and robotics is revolutionizing chemical research by enabling high-throughput experimentation, improving reproducibility, and accelerating the discovery of new molecules and reactions. The integration of N-(1-Methoxycyclopropyl)-2-methylaniline into these automated workflows could significantly expedite the exploration of its chemical space.

Automated platforms can be programmed to systematically vary reaction parameters such as temperature, pressure, solvent, and catalyst, using N-(1-Methoxycyclopropyl)-2-methylaniline as a key building block. This approach would allow for the rapid optimization of reactions and the discovery of novel derivatives with desirable properties. For instance, an automated system could perform hundreds of cross-coupling reactions in parallel, using a variety of coupling partners to functionalize the aniline (B41778) ring or to investigate reactions involving the cyclopropyl (B3062369) group.

The use of robotics can also enhance the precision and safety of handling reagents and conducting reactions. researchgate.net Laboratory robots have demonstrated greater accuracy than manual operations in tasks like weighing and sample preparation, which is crucial for generating high-quality, reproducible data. researchgate.net This is particularly relevant for multi-step syntheses or for creating libraries of compounds based on the N-(1-Methoxycyclopropyl)-2-methylaniline scaffold for screening purposes.

Table 1: Potential Applications of Automated Systems with N-(1-Methoxycyclopropyl)-2-methylaniline

| Research Area | Automated Task | Potential Outcome |

| Reaction Optimization | Systematic variation of catalysts, ligands, solvents, and temperature. | Rapid identification of optimal conditions for known and new transformations. |

| Compound Library Synthesis | High-throughput parallel synthesis of derivatives. | Generation of diverse molecular libraries for biological or materials screening. |

| Mechanistic Studies | Automated sampling and analysis at precise time intervals. | Detailed kinetic data to elucidate reaction mechanisms. |

| Process Development | Robotic execution of multi-step synthetic sequences. | Development of robust and scalable synthetic routes for industrial application. |

Exploration of Novel Catalytic Transformations Involving the Compound

The unique structural features of N-(1-Methoxycyclopropyl)-2-methylaniline make it an intriguing substrate for novel catalytic transformations. The electron-rich aniline ring is amenable to various C-H activation and cross-coupling reactions, while the strained cyclopropyl group can participate in unique ring-opening or rearrangement reactions.

Future research could focus on employing modern catalytic methods, such as photoredox catalysis, to unlock new reaction pathways. For example, visible-light-induced iridium catalysis has been successfully used for addition reactions of other aniline derivatives to unsaturated systems. beilstein-journals.org Applying similar conditions to N-(1-Methoxycyclopropyl)-2-methylaniline could lead to the formation of complex, polycyclic structures that are otherwise difficult to access.

Furthermore, the development of catalysts for the selective N-methylation of anilines using sustainable methylating agents like CO2 and H2 is an active area of research. researchgate.net Exploring the reactivity of N-(1-Methoxycyclopropyl)-2-methylaniline in such catalytic systems could provide a greener route to its N-methylated derivatives, which may have distinct properties and applications. The development of heterogeneous catalysts for these transformations would be particularly advantageous, offering benefits such as easy separation and reusability. researchgate.net

Table 2: Potential Novel Catalytic Reactions for N-(1-Methoxycyclopropyl)-2-methylaniline

| Catalytic System | Transformation | Potential Product Class |

| Photoredox Catalysis (e.g., Iridium or Organic Dyes) | Radical addition to alkenes/alkynes. | Complex polycyclic amines and nitrogen-containing heterocycles. |

| Transition Metal Catalysis (e.g., Pd, Cu, Rh) | C-H functionalization of the aromatic ring. | Substituted anilines with novel electronic and steric properties. |

| Lewis or Brønsted Acid Catalysis | Ring-opening or rearrangement of the methoxycyclopropyl group. | Functionalized anilines containing linear alkyl chains or different ring systems. |

| Heterogeneous Catalysis (e.g., Supported Metals) | N-alkylation using sustainable C1 sources (CO2, methanol). | N-alkylated aniline derivatives via green synthetic routes. |

Development of Enhanced Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research on N-(1-Methoxycyclopropyl)-2-methylaniline will likely focus on developing more sustainable methods for its synthesis.

Current synthetic methods may rely on multi-step procedures with stoichiometric reagents and significant solvent use. A key research avenue would be the development of a catalytic, one-pot synthesis from readily available starting materials. This could involve, for example, a transition-metal-catalyzed cycloaddition reaction followed by an in-situ amination.

Another area of focus will be the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. Furthermore, exploring energy-efficient activation methods like mechanochemistry (ball-milling) or microwave irradiation could drastically reduce the energy consumption and reaction times associated with the synthesis of this compound and its derivatives. The ultimate goal is to design a synthetic process with a high atom economy and a low E-factor (Environmental Factor), aligning with the broader objectives of sustainable chemical manufacturing.

Potential for N-(1-Methoxycyclopropyl)-2-methylaniline in Unexplored Chemical Domains

While the current applications of N-(1-Methoxycyclopropyl)-2-methylaniline may be limited, its unique structure suggests potential in several unexplored chemical domains. The combination of a nucleophilic nitrogen, an aromatic ring, and a strained carbocycle makes it a versatile precursor for various functional molecules.

In materials science , derivatives of N-(1-Methoxycyclopropyl)-2-methylaniline could be investigated as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aniline core is a common component in conducting polymers and charge-transporting materials. The specific substitution pattern and the presence of the cyclopropyl group could be used to fine-tune the electronic properties, solubility, and morphology of these materials.

In medicinal chemistry , the N-aryl cyclopropylamine (B47189) motif is present in some bioactive molecules. The N-(1-Methoxycyclopropyl)-2-methylaniline scaffold could serve as a starting point for the synthesis of new chemical entities to be screened for various biological activities. The methoxycyclopropyl group, in particular, offers a unique three-dimensional feature that could lead to specific interactions with biological targets.

Finally, its use as a specialty chemical intermediate is a significant area for future exploration. The strained ring can be opened under specific conditions to reveal a linear chain with defined functional groups, making it a latent synthon for more complex molecular architectures in agrochemical or pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Methoxycyclopropyl)-2-methylaniline and its derivatives?

- Methodology : Oxidative polymerization using (NH₄)₂S₂O₈ in HCl (1M) is a common approach for synthesizing N-substituted 2-methylaniline derivatives. This method yields polymers with tailored electronic properties, as confirmed by NMR, IR, and elemental analysis . For monomeric derivatives, ultrasonic-assisted grafting with ammonium persulfate in acidic media (e.g., acetic acid/HCl) can functionalize chitosan or other substrates, enabling controlled modification of solubility and reactivity .

Q. How is N-(1-Methoxycyclopropyl)-2-methylaniline characterized spectroscopically?

- Methodology :

- 1H/13C NMR : Assign peaks for cyclopropane protons (δ ~1.0–2.5 ppm) and methoxy groups (δ ~3.2–3.5 ppm). Aromatic protons (2-methylaniline core) appear at δ ~6.5–7.5 ppm, with splitting patterns indicating substitution .

- IR : Stretching vibrations for C-O (methoxy, ~1100 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups .

- UV-Vis : π→π* transitions in the aromatic system (~250–300 nm) and charge-transfer bands (~400–500 nm) indicate electronic delocalization in polymeric derivatives .

Q. What analytical techniques validate purity and structural integrity?

- Methodology :

- HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 254 nm) resolve impurities like unreacted 2-methylaniline or cyclopropane precursors .

- TGA/DSC : Thermal stability profiles (decomposition >200°C) confirm absence of residual solvents or unstable byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of N-(1-Methoxycyclopropyl)-2-methylaniline?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) model cyclopropane ring strain and methoxy-amine interactions. Solvent effects (PCM model) refine predictions for reaction pathways in polar media .

Q. What strategies resolve crystallographic data contradictions in cyclopropane-containing anilines?

- Methodology : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. Address disorder in cyclopropane rings by applying restraints to bond lengths (1.54 Å) and angles (60°). Twinning analysis (SHELXD) and Hirshfeld surface plots validate intermolecular interactions (e.g., H-bonding with methoxy groups) .

Q. How do substituents influence the photoconductivity of poly[N-(1-Methoxycyclopropyl)-2-methylaniline] derivatives?

- Methodology : Compare UV-Vis and conductivity measurements (four-point probe) for polymers with varying electron-withdrawing/donating groups (e.g., fluoro, nitro). Computational modeling (TD-DFT) correlates bandgap reductions (~0.5–1.0 eV) with enhanced charge mobility in methoxy-functionalized derivatives .

Q. What microbial degradation pathways are plausible for 2-methylaniline derivatives?

- Methodology : Rhodococcus rhodochrous strain CTM degrades 2-methylaniline via hydroxylation (C-4 position) and subsequent ring cleavage. LC-MS identifies intermediates like 4-methylcatechol. Optimize degradation efficiency using cometabolic substrates (e.g., glucose) and monitor via TLC-densitometry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.